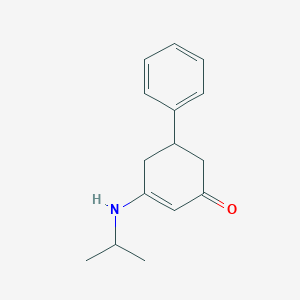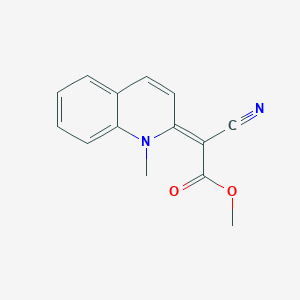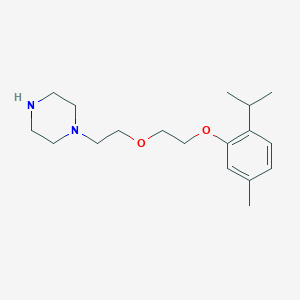![molecular formula C13H17N3 B397065 [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 400757-07-5](/img/structure/B397065.png)
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine, also known as DMPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPM is a member of the pyrazole family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Agents
A study explored the antipsychotic-like profile of certain pyrazole derivatives, including the closely related 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide and its metabolite, which exhibited both behavioral activity in animal tests and toxicity. The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were conducted, focusing on their potential as antipsychotic agents. These compounds, including the target 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed reduced spontaneous locomotion in mice and did not bind to D2 dopamine receptors, a common trait in known antipsychotics (Wise et al., 1987).
Antibacterial Activity
A series of 3,5-dimethyl-1H-pyrazole derivatives, structurally similar to the queried compound, were synthesized and tested for antibacterial activity. These compounds demonstrated good antibacterial properties against several bacterial species, highlighting their potential application in antimicrobial research (Al-Smaisim, 2012).
Anticancer and Antimicrobial Agents
Research on pyrazole derivatives, including those structurally related to the queried compound, revealed their potential as both antimicrobial and anticancer agents. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than a reference drug and showed significant antimicrobial activity, indicating their dual application in cancer and infection research (Hafez et al., 2016).
Corrosion Inhibition
A study investigated the inhibitory effect of bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, on the corrosion of pure iron in acidic media. These compounds were found to be efficient corrosion inhibitors, with their efficacy increasing with concentration, suggesting their application in corrosion prevention and materials science (Chetouani et al., 2005).
Central Nervous System Depressants
A study synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low toxicity. These compounds, structurally related to the queried chemical, also showed potential antipsychotic effects (Butler et al., 1984).
Eigenschaften
IUPAC Name |
[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWCBVJLFOUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198556 |
Source


|
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine | |
CAS RN |
400757-07-5 |
Source


|
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400757-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-Adamantyl)phenyl]imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B396983.png)

amino]-N-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B396989.png)
![4-{(4Z)-4-[(4-bromophenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B396990.png)


![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
